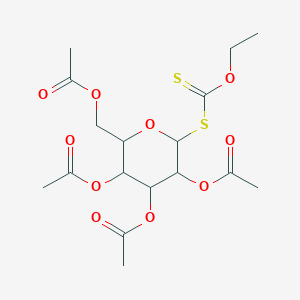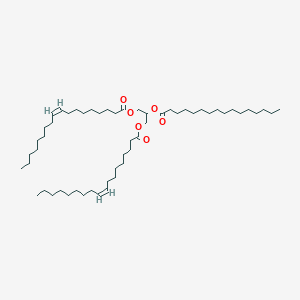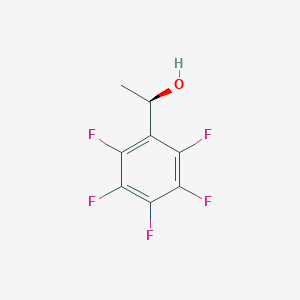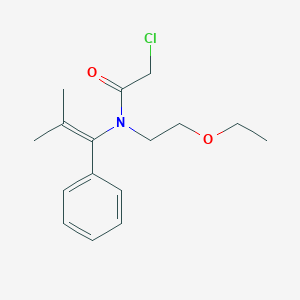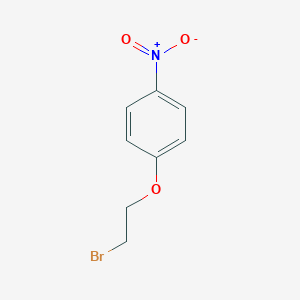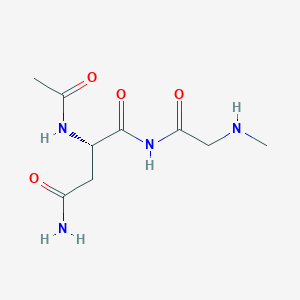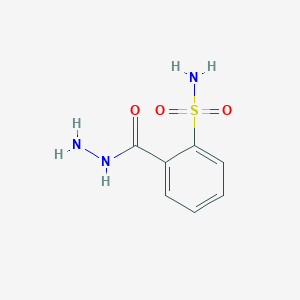
2-(Hydrazinecarbonyl)benzenesulfonamide
説明
2-(Hydrazinecarbonyl)benzenesulfonamide is a chemical compound that has attracted interest due to its versatile applications in medicinal chemistry and as an intermediate in organic synthesis. This compound forms the basis for the development of various derivatives with significant biological activities.
Synthesis Analysis
The synthesis of 2-(Hydrazinecarbonyl)benzenesulfonamide and its derivatives can be achieved through microwave-assisted synthesis, offering a convenient approach compared to conventional methods. This process involves the reaction of appropriate precursors under microwave irradiation, leading to the formation of hydrazinecarbonyl benzenesulfonamides with improved yield and reduced reaction time (Thiyagarajan et al., 2015).
Molecular Structure Analysis
The molecular and crystal structures of 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives have been elucidated using single-crystal X-ray diffraction techniques. These studies reveal the geometric configuration of the molecules and the interactions that stabilize their structure, providing insights into the structural basis for their biological activity (Thiyagarajan et al., 2015).
Chemical Reactions and Properties
2-(Hydrazinecarbonyl)benzenesulfonamide serves as a key intermediate in the synthesis of various complex molecules. It undergoes reactions such as condensation with aldehydes to form hydrazones, or with isothiocyanates to introduce thioureido groups, expanding the chemical diversity of derived compounds (Oliveira & Nunes, 2006).
Physical Properties Analysis
The physical properties of 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and chemical synthesis. These properties are influenced by the molecular structure and substituents present on the benzene ring.
Chemical Properties Analysis
The chemical properties of 2-(Hydrazinecarbonyl)benzenesulfonamide, including reactivity, stability, and functional group transformations, are central to its utility in chemical synthesis. The presence of both hydrazinecarbonyl and benzenesulfonamide functional groups allows for versatile chemical modifications, enabling the design of compounds with targeted biological or chemical properties.
For more information on the synthesis, molecular structure analysis, and chemical properties of 2-(Hydrazinecarbonyl)benzenesulfonamide, the following references provide comprehensive insights:
- (Thiyagarajan et al., 2015): This study discusses the microwave-assisted synthesis and crystal structure of hydrazinecarbonyl benzenesulfonamides, highlighting their antibacterial activity.
- (Oliveira & Nunes, 2006): Offers details on the synthesis and characterization of benzenesulfonyl hydrazones and sulfonamides, showcasing their potential as therapeutic agents.
科学的研究の応用
1. Antibacterial Activity
- Summary of Application: This compound has been synthesized and tested for its antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli .
- Methods of Application: The compound was synthesized using microwave-assisted synthesis, and its structure was confirmed by nuclear magnetic resonance and Fourier-transform infrared spectral techniques .
- Results: The compound showed significant antibacterial activity, particularly the derivative 2-({(2E)-2-[(2-hydroxy)benzylidene]hydrazine}carbonyl)benzenesulfonamide, which showed preeminent antibacterial activity against all three tested bacterial organisms .
2. Anticancer Activity
- Summary of Application: The compound has been synthesized and tested for its anticancer activity, specifically against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
- Methods of Application: The compound was synthesized and its inhibitory effect on carbonic anhydrase IX, a gene overexpressed in many solid tumors, was evaluated .
- Results: Several derivatives of the compound showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .
3. Carbonic Anhydrase Inhibition
- Summary of Application: The compound has been synthesized and tested for its inhibitory effect on human carbonic anhydrase (hCA) .
- Methods of Application: The compound was synthesized by combining thiazolidinone with benzenesulfonamide .
- Results: The result of the X-ray single-crystal diffraction experiment confirmed the configuration of this class of compounds .
4. Synthesis of Biologically Important Compounds
- Summary of Application: This compound has been used in the synthesis of a series of biologically important hydrazinecarbonyl benzenesulfonamides .
- Methods of Application: The compound was synthesized using microwave-assisted synthesis, and the products were characterized by nuclear magnetic resonance and Fourier-transform infrared spectral techniques .
- Results: The crystal and molecular structures of several compounds were established by single-crystal X-ray diffraction .
5. Selective COX-2 Inhibitors
- Summary of Application: A new series of 1,4,5-trisubstituted triazole-bearing benzenesulphonamide moiety, a COX-2 pharmacophore, was designed and synthesized .
- Methods of Application: The synthetic pathway for preparation of the new 1,2,3-triazole derivatives started with the preparation of the two key intermediates .
- Results: All the compounds under investigation were found to be active as COX-1 and COX-2 inhibitors. Compounds 11 and 13 showed the highest activity as COX-2 inhibitors with IC50 values of 2.618 and 2.92 µM, respectively .
6. Inhibition of Carbonic Anhydrase IX
- Summary of Application: The compound has been synthesized and tested for its inhibitory effect on human carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .
- Methods of Application: The compound was synthesized by combining thiazolidinone with benzenesulfonamide .
- Results: The result of the X-ray single-crystal diffraction experiment confirmed the configuration of this class of compounds .
7. Synthesis of Biologically Important Compounds
- Summary of Application: This compound has been used in the synthesis of a series of biologically important hydrazinecarbonyl benzenesulfonamides .
- Methods of Application: The compound was synthesized using microwave-assisted synthesis, and the products were characterized by nuclear magnetic resonance and Fourier-transform infrared spectral techniques .
- Results: The crystal and molecular structures of several compounds were established by single-crystal X-ray diffraction .
8. Selective COX-2 Inhibitors
- Summary of Application: A new series of 1,4,5-trisubstituted triazole-bearing benzenesulphonamide moiety, a COX-2 pharmacophore, was designed and synthesized .
- Methods of Application: The synthetic pathway for preparation of the new 1,2,3-triazole derivatives started with the preparation of the two key intermediates .
- Results: All the compounds under investigation were found to be active as COX-1 and COX-2 inhibitors. Compounds 11 and 13 showed the highest activity as COX-2 inhibitors with IC 50 values of 2.618 and 2.92 µM, respectively .
9. Inhibition of Carbonic Anhydrase IX
- Summary of Application: The compound has been synthesized and tested for its inhibitory effect on human carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .
- Methods of Application: The compound was synthesized by combining thiazolidinone with benzenesulfonamide .
- Results: The result of the X-ray single-crystal diffraction experiment confirmed the configuration of this class of compounds .
将来の方向性
A study on new sulfonamides containing organometallic-acylhydrazones, which includes “2-(Hydrazinecarbonyl)benzenesulfonamide”, suggests that these compounds have potential as inhibitors of human carbonic anhydrases. They were found to have an interesting inhibitory profile against these isoforms, with some acting as subnanomolar or low nanomolar inhibitors .
特性
IUPAC Name |
2-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOXIABDFDDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368807 | |
| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinecarbonyl)benzenesulfonamide | |
CAS RN |
102169-52-8 | |
| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
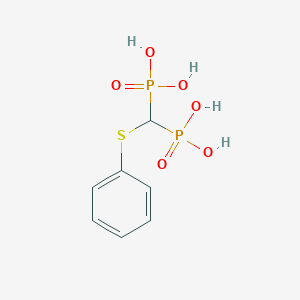
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
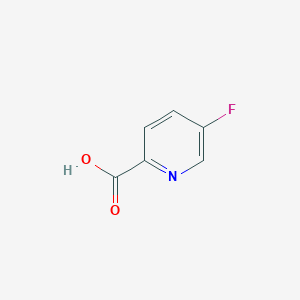
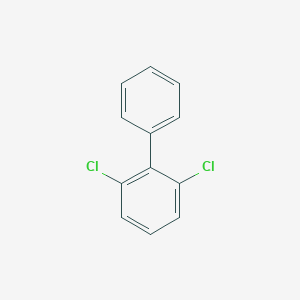
![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
